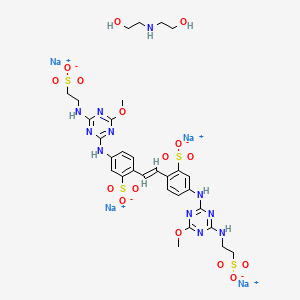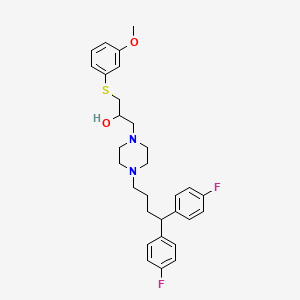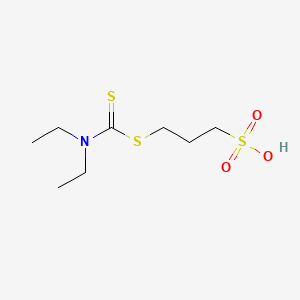
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate is a chemical compound with the molecular formula C8H17NO3S3Na. It is commonly used as a brightener in copper electroplating baths, where it helps to produce bright, flat, and ductile copper layers. This compound is also known for its applications in various industries, including automotive parts and semiconductors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate typically involves the reaction of diethylamine with carbon disulfide to form diethylammonium dithiocarbamate. This intermediate is then reacted with 3-chloropropanesulfonic acid sodium salt to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a brightener in copper electroplating baths to produce high-quality copper layers.
Biology: Investigated for its potential use in biological systems due to its sulfur-containing functional groups.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Widely used in the automotive and semiconductor industries for copper plating and other applications.
Wirkmechanismus
The mechanism of action of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate involves its interaction with copper ions in electroplating baths. The compound acts as a complexing agent, binding to copper ions and facilitating their deposition onto the substrate. This results in the formation of bright, flat, and ductile copper layers. The molecular targets and pathways involved in this process are primarily related to the coordination chemistry of copper ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((methylamino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((ethylamino)thioxomethyl)thio)propanesulphonate
Uniqueness
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate is unique due to its specific diethylamino group, which imparts distinct electrochemical properties. This makes it particularly effective as a brightener in copper electroplating baths, providing superior brightness and ductility compared to similar compounds .
Eigenschaften
CAS-Nummer |
6142-42-3 |
|---|---|
Molekularformel |
C8H17NO3S3 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
3-(diethylcarbamothioylsulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H17NO3S3/c1-3-9(4-2)8(13)14-6-5-7-15(10,11)12/h3-7H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
OAPOPGVMCHGQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
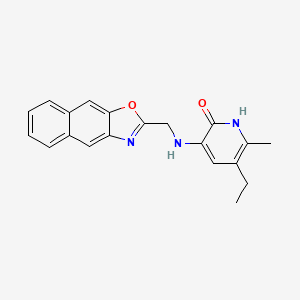
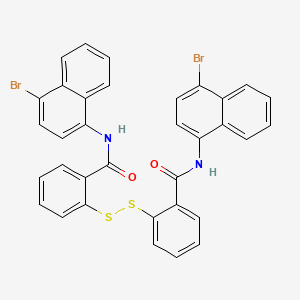
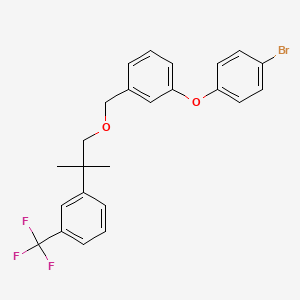



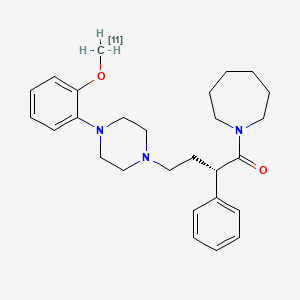
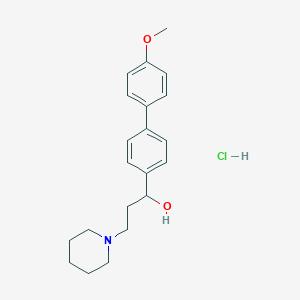
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
